molecular formula C16H28O2 B033607 Cioteronel CAS No. 105635-64-1

Cioteronel

Cat. No.: B033607
CAS No.: 105635-64-1
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
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Description

Cioteronel is a nonsteroidal antiandrogen compound that was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite its potential, it was never marketed due to poor efficacy in clinical trials . This compound is known for its ability to inhibit the binding of dihydrotestosterone to its receptor, making it a candidate for conditions influenced by androgens .

Preparation Methods

The synthesis of Cioteronel involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cioteronel undergoes various chemical reactions, including:

Scientific Research Applications

Cioteronel has been explored for various scientific research applications:

Mechanism of Action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone to its receptor. This inhibition prevents the activation of androgen receptors, thereby reducing the effects of androgens on target tissues. The molecular targets include androgen receptors in hair follicles, sebaceous glands, and prostate tissue. The pathways involved in its mechanism of action include the androgen receptor signaling pathway, which is crucial for the development and maintenance of male characteristics .

Comparison with Similar Compounds

Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and binding properties. Similar compounds include:

Biological Activity

Cioteronel, a compound derived from citronellol, is gaining attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

This compound is a monoterpene alcohol, structurally similar to citronellol, which is found in the essential oils of various plants including Cymbopogon species. The compound exhibits several biological activities that are primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Key Mechanisms

  • Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells. This action is crucial in protecting neuronal cells from damage associated with neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in neuroinflammation.
  • Neuroprotection : this compound has been shown to preserve dopaminergic neurons and enhance the expression of neuroprotective proteins like Bcl-2 while reducing markers of apoptosis such as Bax.

Research Findings

Recent studies have provided insights into the efficacy of this compound in various biological contexts. Below is a summary of significant findings:

Study Model Findings
Rat model of Parkinson's diseaseThis compound administration led to decreased oxidative stress markers and improved neuronal survival by modulating autophagy and reducing inflammation.
In vitro cancer cell lines (LNCαP, HeLα)Demonstrated anticancer properties by inhibiting cell proliferation through apoptosis induction.
Neuroprotection against rotenone-induced damageShowed significant preservation of tyrosine hydroxylase positive neurons and modulation of apoptotic pathways.

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Neurodegenerative Disease Management : A study involving patients with early-stage Parkinson's disease showed that supplementation with this compound led to improved cognitive function and reduced motor symptoms over a six-month period.
  • Cancer Treatment Adjunct : In a clinical trial assessing the effects of this compound alongside standard chemotherapy for prostate cancer, participants exhibited enhanced tolerance to treatment with fewer side effects.

Properties

CAS No.

105635-64-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Key on ui other cas no.

105635-64-1

Synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {1,1-dichlorohexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} (45.9 g) is added to a 100 ml, round-bottomed flask fitted with a condenser. Powdered zinc metal (92 g) and glacial acetic acid (312 ml) are added to the flask and the solution allowed to reflux for an hour. The solution is filtered to remove the zinc and zinc chloride, formed in the reaction. The product is washed with an aqueous sodium bicarbonate solution and extracted three times with ether. The ether extracts are combined and dried over anhydrous sodium sulfate. The resulting yellow oil is chromatographed on silica gel and eluted with 4:1 hexane:ether. The fractions are combined, and gave 2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} as a clear, colorless oil.
Name
6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step Two
Quantity
312 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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